A Comprehensive Technical Guide to 2-(1,3,2-Dioxaborinan-2-yl)benzamide: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2-(1,3,2-Dioxaborinan-2-yl)benzamide: Properties, Synthesis, and Applications
Executive Summary and Introduction
2-(1,3,2-Dioxaborinan-2-yl)benzamide, identified by CAS Number 2377611-18-0, is a specialized aromatic boronic ester of significant interest to the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its molecular architecture, featuring a benzamide scaffold ortho-substituted with a propane-1,3-diol-protected boronic acid (a 1,3,2-dioxaborinane ring), positions it as a highly versatile and valuable building block. The strategic placement of the amide and boronic ester functionalities allows for directed reactivity and the construction of complex molecular frameworks.
This technical guide provides an in-depth analysis of the chemical properties, spectroscopic profile, synthesis, and core applications of 2-(1,3,2-Dioxaborinan-2-yl)benzamide. It is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this reagent's utility and handling. The narrative emphasizes not just procedural steps but the underlying chemical principles that govern its reactivity and application, providing a field-proven perspective on its use.
Core Physicochemical and Handling Properties
A precise understanding of a reagent's physical properties is foundational to its successful application in experimental work. The key characteristics of 2-(1,3,2-Dioxaborinan-2-yl)benzamide are summarized below.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 2377611-18-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂BNO₃ | [1][2] |
| Molecular Weight | 205.02 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystals. | [3] |
| Storage Conditions | 2-8°C under an inert atmosphere. | [1][2] |
| SMILES | O=C(N)C1=CC=CC=C1B2OCCC2 | Inferred from Structure |
Solubility and Stability Profile
While specific solubility data is not extensively published, based on the dual polarity of the molecule (polar amide, less polar boronic ester and aryl ring), it is expected to be soluble in a range of organic solvents such as methanol, chloroform, and acetone.[4] Its solubility in water is predicted to be low, a common trait for benzamide derivatives.[5][6]
The stability of the compound is governed primarily by the boronic ester linkage. Boronic esters exhibit moderate stability but are susceptible to hydrolysis back to the corresponding boronic acid, particularly under acidic or basic conditions.[7] For this reason, anhydrous solvents and inert atmospheres are recommended for reactions. The recommended storage condition of 2-8°C in an inert atmosphere is critical to prevent degradation over time.[1][2]
Spectroscopic and Analytical Characterization
Definitive structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for 2-(1,3,2-Dioxaborinan-2-yl)benzamide based on its known functional groups and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to reveal distinct signals. The four protons on the aromatic ring will appear as a complex multiplet in the δ 7.2-8.0 ppm range. The two amide protons (-CONH₂) will likely present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The protons of the 1,3,2-dioxaborinane ring will show two signals: a multiplet for the four axial and equatorial protons on the carbons adjacent to the oxygens (C4/C6 of the ring) around δ 4.0-4.5 ppm, and a multiplet for the central two protons (C5 of the ring) at a more upfield position, typically around δ 2.0-2.5 ppm.
-
¹³C NMR: The carbon spectrum will show six distinct aromatic signals, one of which (the carbon bearing the boron atom) may be broadened due to quadrupolar relaxation. A key downfield signal around δ 165-170 ppm will correspond to the amide carbonyl carbon.[8] The carbons within the dioxaborinane ring will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid diagnostic for key functional groups. Expected absorption frequencies include:
-
N-H Stretching: A pair of medium-to-strong bands in the 3100-3500 cm⁻¹ region, characteristic of a primary amide.[9]
-
C-H Stretching (Aromatic): Signals appearing just above 3000 cm⁻¹.[9]
-
C-H Stretching (Aliphatic): Signals appearing just below 3000 cm⁻¹ (2850-3000 cm⁻¹).[9]
-
C=O Stretching (Amide I Band): A very strong, sharp absorption around 1640-1670 cm⁻¹.[8][9]
-
N-H Bending (Amide II Band): A strong absorption near 1550-1640 cm⁻¹.[8]
-
B-O Stretching: A strong, broad band typically found in the 1300-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 205. The fragmentation pattern is critical for structural elucidation. A primary fragmentation pathway involves the loss of the amide radical (•NH₂), resulting in a stable benzoyl cation fragment.
Caption: Proposed EI-MS fragmentation pathway for the title compound.
Synthesis and Core Reactivity
The synthetic utility of 2-(1,3,2-Dioxaborinan-2-yl)benzamide stems from its identity as a boronic ester, making it a key participant in palladium-catalyzed cross-coupling reactions.
Illustrative Synthetic Protocol
While multiple synthetic routes are possible, a robust and modern approach involves the palladium-catalyzed borylation of an appropriate halo-benzamide precursor. This method offers high functional group tolerance and good yields.
Reaction: Palladium-Catalyzed Borylation of 2-Bromobenzamide
Reagents & Equipment:
-
2-Bromobenzamide (1.0 eq)
-
Bis(1,3-propanediolato)diboron (B₂prop₂) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 2-bromobenzamide, bis(1,3-propanediolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The choice of an anhydrous polar aprotic solvent like dioxane is crucial to ensure solubility of the reagents and to prevent premature hydrolysis of the boronic ester.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with stirring. The reaction progress should be monitored by TLC or LC-MS. The elevated temperature is necessary to drive the catalytic cycle forward.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic salts (KOAc, KBr).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 2-(1,3,2-Dioxaborinan-2-yl)benzamide.
Principal Application: The Suzuki-Miyaura Cross-Coupling
The paramount application for this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This reaction forges a new carbon-carbon bond between the boron-bearing aromatic ring and an electrophilic partner, typically an aryl or vinyl halide/triflate. This reaction is a cornerstone of modern drug discovery for assembling complex biaryl structures.
The causality of the reaction is a well-understood catalytic cycle involving a palladium catalyst. The boronic ester serves as a stable, easily handled precursor that, in the presence of a base, transmetalates its aryl group to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Broader Applications in Research and Drug Development
Beyond its general use in Suzuki-Miyaura couplings, the specific ortho-relationship of the amide and boronic ester groups in 2-(1,3,2-Dioxaborinan-2-yl)benzamide imparts unique utility:
-
Directed Synthesis: The amide group can act as a directing group in other metal-catalyzed reactions, enabling functionalization at other positions of the aromatic ring.
-
Scaffold for Heterocycles: It serves as a precursor for boron-containing heterocyclic compounds, which are an emerging class of pharmacologically active molecules.
-
Fragment-Based Drug Discovery: As a well-defined aromatic fragment, it can be used in fragment-based screening to identify initial hits against biological targets.
-
Intermediate for APIs: Structurally related benzamide boronic esters are known intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), such as the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib, underscoring the industrial relevance of this chemical class.[10]
Safety, Handling, and Disposal
As a laboratory chemical, 2-(1,3,2-Dioxaborinan-2-yl)benzamide should be handled with appropriate care.
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11]
-
Storage: Keep the container tightly sealed and store in a refrigerator (2-8°C) under an inert atmosphere as recommended.[1][2]
-
Hazards: While specific GHS data for this compound is limited, related boronic esters are often classified with warnings for acute toxicity (oral, dermal, inhalation) and for causing skin and eye irritation.[12] Treat this compound with similar precautions.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
References
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Pharmaffiliates. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzamide. Retrieved from [Link]
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Khan, K. M., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Receptors and Signal Transduction, 41(5), 485-496. Retrieved from [Link]
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PubChem. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98%. Retrieved from [Link]
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Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Çolak, F., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(42), 19809-19825. Retrieved from [Link]
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Reddit. (2024, April 27). Looking for suggestions to dissolve benzamide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
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